Boc-L-Lys-Amc
Beschreibung
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Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIWFURAJXIIAA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Fluorogenic Probe Boc-L-Lys-AMC: An In-depth Technical Guide for Researchers
A Senior Application Scientist's Synthesis of Mechanism, Application, and Best Practices
Executive Summary
This technical guide provides a comprehensive overview of the fluorogenic substrate commonly referred to as Boc-L-Lys-AMC. It addresses the likely intended focus of researchers on the acetylated derivative, Boc-L-Lys(Ac)-AMC , a widely utilized tool for the measurement of histone deacetylase (HDAC) activity. This document delineates the nuanced, two-step mechanism of action of Boc-L-Lys(Ac)-AMC, offers a detailed protocol for its application in cell-based assays, and provides expert insights into experimental design and troubleshooting. While the non-acetylated form, this compound, is commercially available, its specific applications are not extensively documented in peer-reviewed literature. Therefore, this guide will focus on the scientifically well-established acetylated compound.
Introduction: Clarifying the Nomenclature and Primary Application
In the field of enzyme kinetics and drug discovery, fluorogenic substrates are indispensable tools for quantifying enzymatic activity with high sensitivity. The query for "this compound" often leads to its closely related and more functionally characterized counterpart, Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin , abbreviated as Boc-L-Lys(Ac)-AMC . This cell-permeable compound is a key reagent in a widely adopted two-stage assay designed to measure the activity of Class I and IIb histone deacetylases (HDACs)[1].
The core structure consists of L-lysine, protected at the alpha-amino group with a tert-butyloxycarbonyl (Boc) group and at the epsilon-amino group with an acetyl group. This modified amino acid is linked to a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC), via an amide bond. The fluorescence of the AMC moiety is quenched when it is part of the larger molecule. Enzymatic cleavage of the amide bond releases free AMC, which exhibits strong fluorescence, providing a direct measure of enzyme activity.
While This compound (lacking the epsilon-acetyl group) is commercially available, its utility as a specific substrate for a particular enzyme class is not as well-documented[2]. Proteases that cleave after lysine residues, such as trypsin, could potentially process this molecule. However, the presence of the Boc protecting group at the N-terminus can influence enzyme recognition and cleavage efficiency. For the purpose of providing a guide grounded in established scientific applications, the remainder of this document will focus on Boc-L-Lys(Ac)-AMC and its role in HDAC activity assays.
Physicochemical Properties of Boc-L-Lys(Ac)-AMC
A thorough understanding of the substrate's properties is critical for experimental design and data interpretation.
| Property | Value | Source |
| Full Chemical Name | Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin | [3] |
| Molecular Formula | C23H31N3O6 | [3][4] |
| Molecular Weight | 445.51 g/mol | [3][4] |
| Excitation Wavelength | 340-360 nm | [3] |
| Emission Wavelength | 440-460 nm | [3] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO (≥16.2 mg/mL) and Ethanol; Insoluble in water | [6] |
| Storage | Store at -20°C, protected from light and moisture | [4][5] |
The Two-Step Mechanism of Action: A Synergistic Enzymatic Cascade
The fluorogenic assay using Boc-L-Lys(Ac)-AMC is elegant in its design, employing a sequential enzymatic reaction to quantify HDAC activity. This two-step process ensures specificity and amplifies the signal.
Step 1: Deacetylation by Histone Deacetylases (HDACs)
The assay begins with the introduction of the cell-permeable Boc-L-Lys(Ac)-AMC to the biological sample (e.g., cell lysate or intact cells). Inside the cell or in the lysate, HDAC enzymes recognize the acetylated lysine residue. The HDACs catalyze the removal of the acetyl group from the epsilon-amino group of the lysine, converting Boc-L-Lys(Ac)-AMC to this compound. This step is the primary measure of HDAC activity; the rate of this conversion is directly proportional to the amount of active HDAC present in the sample.
Step 2: Proteolytic Cleavage by Trypsin
Following the HDAC-mediated deacetylation, a "developer" solution containing the serine protease trypsin is added to the reaction. Trypsin has a high specificity for cleaving peptide bonds C-terminal to lysine and arginine residues[7][][9]. The newly exposed, unacetylated epsilon-amino group of the lysine in this compound now makes it a suitable substrate for trypsin. Trypsin cleaves the amide bond linking the lysine to the AMC fluorophore.
This cleavage event liberates the 7-amino-4-methylcoumarin (AMC) molecule. In its free form, AMC is highly fluorescent, with excitation and emission maxima around 340-360 nm and 440-460 nm, respectively[3]. The intensity of the fluorescence signal is then measured using a fluorometer or a microplate reader.
Diagram of the Two-Step Mechanism of Action
Caption: Enzymatic cascade for fluorescence generation using Boc-L-Lys(Ac)-AMC.
Experimental Protocol: Cell-Based HDAC Activity Assay
This protocol provides a robust framework for measuring HDAC activity in cultured cells. It is crucial to optimize parameters such as cell number, substrate concentration, and incubation times for each specific cell line and experimental condition.
4.1. Reagent Preparation
-
Boc-L-Lys(Ac)-AMC Stock Solution (10 mM): Dissolve the appropriate amount of Boc-L-Lys(Ac)-AMC in DMSO. For example, for 1 mg of substrate (MW = 445.51 g/mol ), add 224.5 µL of DMSO. Aliquot and store at -20°C, protected from light.
-
Cell Culture Medium: Use the appropriate medium for your cell line, supplemented with serum and antibiotics as required.
-
HDAC Lysis Buffer: A buffer compatible with HDAC activity (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1% Triton X-100).
-
HDAC Developer Solution: Prepare a solution of trypsin in the HDAC Lysis Buffer. The final concentration of trypsin should be optimized, but a starting point of 2 mg/mL is common. This solution should be prepared fresh.
-
HDAC Inhibitor (Positive Control): A known HDAC inhibitor, such as Trichostatin A (TSA) or Vorinostat (SAHA), should be used to confirm that the measured activity is indeed from HDACs. Prepare a stock solution in DMSO.
4.2. Assay Procedure
-
Cell Seeding: Seed cells in a 96-well, clear-bottom, black-walled plate at a density that will result in a sub-confluent monolayer at the time of the assay. A typical starting density is 2 x 10^4 to 8 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Treatment (Optional): If testing the effect of a compound on HDAC activity, remove the culture medium and add fresh medium containing the test compound or HDAC inhibitor (positive control) at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period.
-
Substrate Addition: Add Boc-L-Lys(Ac)-AMC to each well to a final concentration of 10-50 µM. A final concentration of 25 µM is a common starting point[10].
-
Incubation: Incubate the plate at 37°C for 1-4 hours[10]. This allows for the substrate to enter the cells and be deacetylated by cellular HDACs.
-
Cell Lysis and Development: Add 50-100 µL of the HDAC Developer Solution to each well. This will lyse the cells and allow trypsin to access the deacetylated substrate.
-
Development Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light[10].
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm[10].
4.3. Data Analysis and Controls
-
Background Subtraction: Include wells with medium and substrate but no cells to determine the background fluorescence. Subtract this value from all experimental readings.
-
Positive Control: The wells treated with a potent HDAC inhibitor should show significantly lower fluorescence compared to the untreated control, confirming that the assay is measuring HDAC activity.
-
Data Normalization: If there are variations in cell number between wells, a parallel assay for cell viability (e.g., MTT or resazurin) or total protein content (e.g., BCA assay) can be performed to normalize the fluorescence data.
Diagram of the Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. BOC-LYS-AMC | 116883-12-6 [amp.chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]
- 6. apexbt.com [apexbt.com]
- 7. pnas.org [pnas.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Boc-L-Lys-AMC: A Versatile Fluorogenic Substrate for Protease Activity Profiling
Introduction: Unveiling Protease Activity with a Fluorogenic Key
In the intricate landscape of cellular signaling and disease progression, proteases play a pivotal role as molecular scissors, meticulously cleaving peptide bonds to regulate a vast array of biological processes. The aberrant activity of these enzymes is often a hallmark of pathological conditions, making them critical targets for drug discovery and diagnostic development. Among the arsenal of tools available to researchers, fluorogenic substrates stand out for their sensitivity and real-time monitoring capabilities. This guide provides a comprehensive technical overview of Boc-L-Lys-AMC (tert-butyloxycarbonyl-L-Lysine 7-amino-4-methylcoumarin), a widely utilized fluorogenic substrate for probing the activity of a specific class of proteases: the trypsin-like serine proteases.
Trypsin-like serine proteases are a major class of enzymes characterized by their preference for cleaving peptide bonds C-terminal to positively charged amino acid residues, namely lysine and arginine.[1][2] This family includes crucial enzymes such as trypsin, plasmin, and urokinase, which are involved in digestion, blood coagulation, and fibrinolysis.[3] Understanding the activity of these proteases is paramount in fields ranging from cancer biology to immunology. This compound is designed to be a specific substrate for these enzymes, enabling researchers to quantify their activity with high precision.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results. The substrate is typically supplied as a crystalline solid or powder and should be stored at -20°C for long-term stability.[4] For experimental use, it is commonly dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[5][6] It is important to note that repeated freeze-thaw cycles of the stock solution should be avoided to prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Here is a summary of the key physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₁N₃O₆ | [5][6] |
| Molecular Weight | 445.5 g/mol | [5][6] |
| CAS Number | 233691-67-3 | [5][6] |
| Appearance | White to off-white solid powder | [4] |
| Purity | ≥98% | [5] |
| Solubility | Soluble in DMSO (≥16.2 mg/mL), DMF (30 mg/mL), and Ethanol (3 mg/mL) | [5][6][7] |
| Storage | Store at -20°C as a solid; -80°C for 6 months or -20°C for 1 month in solvent | [8] |
Mechanism of Action: A Two-Step Enzymatic Cascade for Signal Amplification
The utility of this compound as a fluorogenic substrate lies in its clever molecular design, which leverages a two-stage enzymatic reaction to generate a quantifiable fluorescent signal. In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by the attached Boc-L-Lysine moiety, rendering the molecule essentially non-fluorescent. The liberation of AMC, and thus the generation of a fluorescent signal, is contingent upon the sequential action of two distinct enzymatic activities.
Initially, a histone deacetylase (HDAC) removes the acetyl group from the lysine side chain.[5][9] The resulting product, this compound, then becomes a substrate for a trypsin-like serine protease.[5][9] The protease recognizes and cleaves the amide bond between the lysine residue and the AMC fluorophore. This cleavage event releases the free AMC, which exhibits strong fluorescence with excitation maxima in the range of 340-360 nm and emission maxima between 440-460 nm.[5][6] The intensity of the emitted fluorescence is directly proportional to the amount of AMC released, which in turn correlates with the activity of the protease in the sample.
Caption: Mechanism of this compound activation.
Applications in Research and Drug Discovery
The specificity of this compound for trypsin-like serine proteases makes it an invaluable tool for a variety of research applications:
-
Enzyme Kinetics and Profiling: Researchers can determine key kinetic parameters such as Kₘ and Vₘₐₓ for various trypsin-like proteases. It is also used to profile the activity of these enzymes in complex biological samples like cell lysates and tissue homogenates.
-
High-Throughput Screening (HTS) for Inhibitor Discovery: The robust and sensitive nature of the this compound assay makes it highly amenable to HTS platforms. Pharmaceutical companies and academic screening centers utilize this assay to identify and characterize novel inhibitors of specific trypsin-like proteases that may serve as potential drug candidates.
-
Investigating Disease Mechanisms: By measuring the activity of trypsin-like proteases in disease models, researchers can gain insights into the pathological roles of these enzymes. For example, elevated protease activity can be correlated with cancer progression, inflammatory disorders, and cardiovascular diseases.
A Practical Guide to Assay Development and Execution
The following protocol provides a generalized framework for performing a protease activity assay using this compound. It is essential to optimize the specific conditions, such as enzyme and substrate concentrations, incubation times, and buffer composition, for each particular enzyme and experimental setup.
I. Materials and Reagents
-
This compound (substrate)
-
DMSO (for substrate stock solution)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)
-
Purified Trypsin-like Protease or biological sample
-
Protease Inhibitor (for negative control, e.g., Aprotinin)
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader
II. Experimental Workflow
Caption: A typical experimental workflow for a this compound assay.
III. Step-by-Step Protocol
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 100 µM) in the assay buffer. It is crucial to determine the optimal substrate concentration, which is typically at or below the Kₘ value for the enzyme of interest, to ensure the reaction rate is proportional to the enzyme concentration.
-
-
Enzyme and Control Preparation:
-
Prepare serial dilutions of the purified enzyme or biological sample in the assay buffer.
-
For the negative control, pre-incubate the enzyme with a known inhibitor for 15-30 minutes before adding the substrate.
-
Include a "no enzyme" control containing only the assay buffer and substrate to determine the background fluorescence.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Enzyme dilution or biological sample (or inhibitor-treated enzyme for the negative control)
-
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the diluted this compound substrate to each well.
-
Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a predetermined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Fluorescence Measurement:
IV. Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence intensity of the "no enzyme" control wells from all other readings.
-
Quantification: The net fluorescence intensity is directly proportional to the protease activity. To quantify the activity in terms of moles of substrate cleaved per unit time, a standard curve of free AMC can be generated.
-
Inhibitor Potency: For inhibitor screening, the percentage of inhibition can be calculated, and IC₅₀ values can be determined by fitting the data to a dose-response curve.
Conclusion
This compound remains a cornerstone fluorogenic substrate for the study of trypsin-like serine proteases. Its well-characterized mechanism of action, coupled with its high sensitivity and amenability to high-throughput formats, ensures its continued relevance in both basic research and drug discovery. By understanding its properties and following a rigorously optimized experimental protocol, researchers can effectively harness the power of this compound to illuminate the roles of these critical enzymes in health and disease.
References
-
RayBiotech. (n.d.). Boc-Lys(Ac)-AMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53696759, Boc-Glu-Lys-Lys-AMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Surface loops of trypsin-like serine proteases as determinants of function. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Serine protease. Retrieved from [Link]
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M-CSA. (n.d.). Trypsin. Retrieved from [Link]
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Proteopedia. (n.d.). Trypsin. Retrieved from [Link]
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Monash University. (n.d.). Serine Proteases Substrate Specificity. Retrieved from [Link]
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- 2. proteopedia.org [proteopedia.org]
- 3. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Boc-Lys(Ac)-AMC | CAS 233691-67-3 | Cayman Chemical | Biomol.de [biomol.com]
- 7. raybiotech.com [raybiotech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
Navigating the Safe Handling and Storage of Boc-L-Lys-AMC: A Technical Guide for Researchers
In the landscape of modern drug discovery and biochemical research, fluorogenic substrates are indispensable tools for elucidating enzyme activity. Among these, Boc-L-Lys-AMC (Nα-t-Butoxycarbonyl-L-lysine 7-amido-4-methylcoumarin) serves as a critical reagent for assaying various proteases. Its handling and storage, while seemingly routine, demand a nuanced understanding to ensure not only the safety of laboratory personnel but also the integrity and reproducibility of experimental data. This guide provides an in-depth, experience-driven perspective on the safe and effective management of this compound.
Understanding the Inherent Properties and Risks of this compound
This compound is a crystalline solid. While comprehensive toxicological data is not always readily available for research-grade compounds, several safety data sheets indicate that the substance may be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing respiratory tract, skin, and eye irritation[1]. The onus is therefore on the researcher to handle this compound with the presumption of potential hazards.
From a chemical standpoint, the stability of this compound is paramount for its function as a reliable fluorogenic substrate. The tert-butoxycarbonyl (Boc) protecting group and the amido-methylcoumarin (AMC) fluorophore are susceptible to degradation under improper storage conditions, such as exposure to excessive heat, light, and moisture[2]. Such degradation can lead to increased background fluorescence and inaccurate kinetic measurements, ultimately compromising experimental outcomes.
A Multi-Layered Approach to Personal Protection
The principle of "as low as reasonably practicable" (ALARP) should govern all interactions with this compound. This necessitates a multi-layered personal protective equipment (PPE) strategy that creates redundant barriers to exposure.
Engineering Controls: The First Line of Defense
Whenever possible, initial handling of the powdered form of this compound should be conducted within a chemical fume hood or a powder containment hood. This primary engineering control mitigates the risk of inhaling aerosolized particles[1]. The use of process enclosures or local exhaust ventilation is recommended to keep airborne levels below any potential exposure limits[1].
Personal Protective Equipment: A Non-Negotiable Standard
The following PPE is mandatory when handling this compound in its solid form and when preparing stock solutions:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are essential to prevent accidental eye contact with the powder or splashes of solutions[3].
-
Hand Protection: Nitrile gloves are a suitable choice, providing a sufficient barrier to incidental contact. It is crucial to inspect gloves for any defects before use and to practice proper glove removal techniques to avoid skin contamination[3][4].
-
Body Protection: A standard laboratory coat should be worn at all times. For operations with a higher risk of spillage, consider the use of impervious clothing[3].
-
Respiratory Protection: In situations where dust formation is unavoidable and engineering controls are insufficient, a full-face respirator may be necessary[3].
Protocols for Prudent Handling and Storage
The integrity of your experimental results begins with the proper handling and storage of your reagents. The following protocols are designed to maintain the stability of this compound and ensure user safety.
Reconstitution and Aliquoting Workflow
The hygroscopic nature of many research chemicals, including this compound, necessitates a careful approach to reconstitution.
Experimental Protocol: Reconstitution of this compound
-
Pre-equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20-30 minutes. This minimizes the condensation of atmospheric moisture onto the cold powder upon opening.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions[5][6]. Ensure the use of anhydrous, high-purity DMSO to prevent compound degradation.
-
Reconstitution: Under a fume hood, carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration. Gentle vortexing or sonication may be required to ensure complete dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes in low-retention microcentrifuge tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent.
Optimized Storage Conditions
Proper storage is critical for the long-term stability of this compound.
-
Solid Compound: The solid, powdered form should be stored in a tightly sealed container in a dry, cool, and well-ventilated place[3]. Recommended storage temperatures are typically 2-8°C, though some suppliers suggest -20°C[4][7]. Always refer to the manufacturer's specific recommendations.
-
Stock Solutions: Aliquoted stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability[2]. When stored at -20°C, it is recommended to use the solution within one month, while storage at -80°C can extend the shelf-life to six months[2]. Protect solutions from light to prevent photodegradation of the AMC fluorophore.
Emergency Preparedness and Spill Management
Accidents, though preventable, can occur. A well-defined emergency plan is a hallmark of a safe and efficient laboratory.
First-Aid Measures
In the event of exposure, immediate and appropriate action is crucial:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water[1]. Remove contaminated clothing.
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing[1][4]. Seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[4].
Spill Containment and Cleanup
For small spills of the powdered compound, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust[1]. For larger spills, it may be necessary to use a shovel to place the material into a convenient waste disposal container[1]. Ensure the use of appropriate PPE during cleanup. The spill area should then be decontaminated with a suitable cleaning agent.
Summary of Key Safety and Handling Parameters
| Parameter | Guideline | Rationale |
| Primary Engineering Control | Chemical Fume Hood/Powder Containment Hood | To prevent inhalation of aerosolized powder. |
| Eye/Face Protection | Tightly-fitting safety goggles with side shields | To protect against accidental splashes and dust. |
| Hand Protection | Nitrile gloves | To prevent skin contact and absorption. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Storage (Solid) | 2-8°C or -20°C, tightly sealed, protected from light and moisture | To ensure chemical stability and prevent degradation. |
| Storage (Solution) | -20°C (short-term) or -80°C (long-term), in aliquots, protected from light | To prevent degradation from freeze-thaw cycles and light exposure. |
| Spill Response | Avoid dust generation, use appropriate PPE, and decontaminate the area | To minimize exposure and ensure a safe working environment. |
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from receiving to disposal.
Caption: A flowchart outlining the key steps for the safe handling and storage of this compound.
Conclusion
The responsible and informed handling of research chemicals like this compound is a cornerstone of scientific excellence. By integrating the principles of risk assessment, appropriate engineering controls, consistent use of personal protective equipment, and meticulous handling and storage protocols, researchers can safeguard their well-being and ensure the generation of high-quality, reliable data. This guide serves as a technical framework to empower researchers to work with this compound confidently and safely, ultimately contributing to the advancement of their scientific endeavors.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Nα-Boc-Nε-Boc-L-lysine para-nitrophenyl ester. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety data sheet: Boc-L-Lysine. Retrieved from [Link]
-
RayBiotech, Inc. (n.d.). Boc-Lys(Ac)-AMC. Retrieved from [Link]
Sources
An In-depth Technical Guide to Boc-L-Lysine-7-amido-4-methylcoumarin: Properties and Applications
Introduction: Unveiling a Key Fluorogenic Substrate for Protease Activity
In the dynamic fields of biochemistry, drug discovery, and diagnostics, the precise measurement of enzyme activity is paramount. Among the diverse families of enzymes, proteases, which catalyze the cleavage of peptide bonds, are of particular interest due to their critical roles in numerous physiological and pathological processes. Boc-L-Lysine-7-amido-4-methylcoumarin (Boc-L-Lys-AMC) has emerged as a valuable tool for the sensitive and continuous monitoring of a specific subset of these enzymes. This technical guide provides a comprehensive overview of the core properties, mechanism of action, and practical applications of this fluorogenic substrate, designed for researchers, scientists, and drug development professionals. Unlike substrates that require a multi-step enzymatic reaction, this compound offers a direct and elegant method for assaying proteases with trypsin-like specificity.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of a reagent is the bedrock of robust and reproducible assay development. This compound is a derivative of the amino acid L-lysine, chemically protected at its alpha-amino group with a tert-butyloxycarbonyl (Boc) group and linked via its carboxyl group to the fluorescent reporter, 7-amino-4-methylcoumarin (AMC).
The Boc protecting group enhances the substrate's stability and facilitates its specific recognition by certain proteases[1]. The key to its utility lies in the fluorogenic nature of the AMC moiety. In its conjugated, non-fluorescent state within the this compound molecule, the fluorescence of the coumarin is quenched. Enzymatic cleavage of the amide bond liberates the free 7-amino-4-methylcoumarin, which is highly fluorescent[2][3].
Table 1: Physicochemical Properties of Boc-L-Lysine-7-amido-4-methylcoumarin Acetate Salt
| Property | Value | Source(s) |
| Alternate Name | Nα-Boc-L-lysine 7-amido-4-methylcoumarin acetate salt | [4] |
| CAS Number | 116883-12-6 (net) | [4] |
| Molecular Formula | C₂₁H₂₉N₃O₅ | [4] |
| Molecular Weight | 403.48 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Storage (Solid) | Store at -20°C, protected from light and moisture. | [6][7] |
Table 2: Spectroscopic Properties of Liberated 7-Amino-4-methylcoumarin (AMC)
| Property | Wavelength Range (nm) | Source(s) |
| Excitation Maximum (λex) | 340 - 380 nm | [2][7][8] |
| Emission Maximum (λem) | 440 - 460 nm | [2][7][8] |
Note: The optimal excitation and emission wavelengths can vary slightly depending on the buffer conditions and the specific instrumentation used. It is always recommended to perform a spectral scan to determine the optimal settings for your experimental setup.
Mechanism of Action: A Direct Route to Fluorescence
The utility of this compound as a protease substrate is rooted in its straightforward, single-step cleavage mechanism. This contrasts with other related substrates, such as Boc-L-Lys(Ac)-AMC, which are designed for a two-step assay to measure histone deacetylase (HDAC) activity followed by trypsin cleavage[2][8].
This compound is specifically designed for proteases that recognize and cleave peptide bonds at the C-terminal side of a lysine residue. These are typically trypsin-like serine proteases. The enzyme's active site accommodates the lysine side chain, and through a catalytic mechanism, it hydrolyzes the amide bond linking the lysine to the AMC fluorophore.
Step-by-Step Methodology
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer in a 96-well plate. A typical concentration range would be from 0 to 25 µM.
-
Measure the fluorescence of each standard at the chosen excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm).
-
Plot the fluorescence intensity (RFU) versus the AMC concentration and perform a linear regression to obtain the slope. This slope (RFU/µM) will be used to convert the kinetic data into molar units.
-
-
Enzyme Assay:
-
Set up the assay in a 96-well plate. For each reaction, a typical final volume is 100 µL.
-
Add the appropriate volume of Assay Buffer to each well.
-
Add the test compounds or a known inhibitor to the respective wells. For control wells, add the same volume of the vehicle (e.g., DMSO).
-
Add the enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the components to equilibrate.
-
Initiate the reaction by adding the this compound substrate to all wells. The final substrate concentration should ideally be at or below the Km value for accurate inhibitor studies, or at a saturating concentration (e.g., 5-10 times the Km) for maximal velocity measurements. A starting point could be 10-100 µM.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity kinetically (e.g., every 30-60 seconds) for a period of 15-60 minutes.
-
Data Analysis and Interpretation
-
Calculate Initial Velocity (V₀): For each reaction, plot the fluorescence intensity (RFU) against time (minutes). Identify the initial linear portion of the curve and determine the slope. This slope represents the initial velocity (V₀) in RFU/min.
-
Convert to Molar Rate: Convert V₀ from RFU/min to µM/min using the slope from the AMC standard curve: Rate (µM/min) = (V₀ in RFU/min) / (Slope of standard curve in RFU/µM)
-
Assess Inhibition: For inhibitor studies, calculate the percent inhibition for each inhibitor concentration relative to the control (vehicle-only) reaction. Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Conclusion: An Essential Tool for Protease Research
Boc-L-Lysine-7-amido-4-methylcoumarin is a highly effective and straightforward fluorogenic substrate for the real-time measurement of trypsin-like serine protease activity. Its well-defined physicochemical properties, direct cleavage mechanism, and ease of use in a high-throughput format make it an indispensable reagent for academic research and industrial drug discovery. By following a well-structured and validated protocol, researchers can leverage the capabilities of this substrate to gain critical insights into enzyme function and modulation, thereby accelerating scientific discovery and the development of novel therapeutics.
References
-
RayBiotech. (n.d.). Boc-Lys(Ac)-AMC. Retrieved January 25, 2026, from [Link]
-
Frontiers in Analytical Science. (2022). Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Retrieved January 25, 2026, from [Link]
-
ChromogenicSubstrates.com. (n.d.). Kallikrein inhibitor activity. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Time course of AMC release from different substrates. Retrieved January 25, 2026, from [Link]
-
MDPI. (2021). A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2022). Kallikrein immobilized on magnetic beads for activity-based assays using mass spectrometry. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. Retrieved January 25, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. scbt.com [scbt.com]
- 5. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Methodological & Application
Introduction: Unveiling Enzyme Activity with a Fluorogenic Probe
An Application Note and Protocol for Boc-L-Lys-AMC Enzyme Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
The study of enzyme kinetics is fundamental to understanding biological pathways and for the discovery of novel therapeutics. A widely utilized method for this purpose is the fluorescence-based assay, which offers high sensitivity and real-time monitoring of enzymatic reactions[1][2]. This guide details the use of this compound (tert-butyloxycarbonyl-L-Lysine-7-amino-4-methylcoumarin) as a versatile fluorogenic substrate for determining the kinetic parameters of various enzymes.
This compound is a synthetic substrate where the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is linked to L-lysine via an amide bond. The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group of lysine[3]. In its intact form, the substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond between lysine and AMC by a suitable enzyme, the highly fluorescent AMC molecule is released[4]. The rate of this release, measured by the increase in fluorescence over time, is directly proportional to the enzyme's activity[5].
This assay is particularly useful for studying proteases that exhibit specificity for cleaving after lysine residues. Furthermore, with modifications to the lysine side chain and the inclusion of a secondary coupling enzyme, this assay can be adapted for other enzyme classes, such as histone deacetylases (HDACs)[6][7]. In such a two-step assay, the first enzyme modifies the lysine (e.g., by deacetylation), rendering it susceptible to cleavage by a second enzyme (e.g., trypsin), which then liberates the AMC fluorophore[5][6]. This adaptability makes the this compound system a powerful tool in enzymology and high-throughput screening.
The Underlying Principle: From Quenched Substrate to Fluorescent Signal
The core of this assay lies in the enzymatic liberation of AMC, a fluorophore with distinct excitation and emission spectra. The process can be visualized as a molecular switch that is turned on by the enzyme of interest.
Caption: Enzymatic cleavage of this compound releases fluorescent AMC.
Essential Materials and Reagents
Equipment
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities.
-
Standard 96-well black opaque microplates (to minimize light scatter).
-
Calibrated single and multichannel pipettes.
-
Reagent reservoirs.
-
Vortex mixer.
-
Ice bucket.
Reagents
-
This compound substrate (or its relevant variant, e.g., Boc-Lys(Ac)-AMC for HDAC assays)[5].
-
Enzyme of interest (purified or as a cell lysate).
-
Assay Buffer: The composition will be enzyme-dependent. A common starting point is 50 mM Tris-HCl, pH 7.5, with any necessary salts or cofactors (e.g., 10 mM CaCl2 for some proteases)[8].
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate.
-
Purified water (deionized or equivalent)[9].
-
(Optional) A known inhibitor for the enzyme to serve as a negative control.
-
(Optional, for two-step assays) Coupling enzyme, such as trypsin[7].
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for determining the Michaelis-Menten kinetic parameters of an enzyme. It involves measuring the initial reaction rates at various substrate concentrations.
Step 1: Preparation of Reagents
-
This compound Stock Solution: Dissolve the this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles[10]. Expert Tip: DMSO is hygroscopic; ensure the cap is tightly sealed to maintain the integrity of the stock solution.
-
Enzyme Working Solution: Prepare a working solution of your enzyme in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay. Keep the enzyme on ice at all times to maintain its activity[9].
-
Substrate Dilution Series: Prepare a series of dilutions of the this compound stock solution in the assay buffer. This series should span a range of concentrations from well below to well above the expected Michaelis constant (Km) of the enzyme. A common range is 0.1x to 10x the estimated Km.
Step 2: Assay Setup
-
Plate Layout: Design your 96-well plate layout. Include wells for:
-
Blank/Background: Substrate only (no enzyme) for each substrate concentration to measure background fluorescence.
-
Enzyme Reactions: Substrate and enzyme for each substrate concentration.
-
Negative Control (Optional): Substrate, enzyme, and a known inhibitor.
-
-
Pipetting:
-
Add 50 µL of the appropriate substrate dilution to each well.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration[11].
-
-
Initiating the Reaction:
-
Initiate the reaction by adding 50 µL of the enzyme working solution to the appropriate wells. The final reaction volume will be 100 µL.
-
Mix the contents of the wells by gentle shaking or by setting the plate reader to mix before the first reading.
-
Step 3: Kinetic Measurement
-
Plate Reader Settings:
-
Set the excitation wavelength to between 360-380 nm and the emission wavelength to between 440-460 nm[4][6].
-
Set the plate reader to take kinetic readings at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes[4].
-
Ensure the temperature is maintained at the desired level throughout the assay.
-
-
Data Acquisition: Begin the kinetic read immediately after adding the enzyme.
Caption: Workflow for the this compound enzyme kinetics assay.
Data Analysis: From Fluorescence Units to Kinetic Constants
The goal of data analysis is to determine the key parameters of enzyme kinetics: the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Calculate Initial Velocity (V₀)
For each substrate concentration, subtract the background fluorescence (from the "no enzyme" wells) from the raw fluorescence data of the corresponding enzyme reaction wells[4]. Plot the corrected fluorescence units (RFU) against time. The initial velocity (V₀) is the slope of the initial linear portion of this curve. This slope represents the rate of product formation in RFU per minute.
Michaelis-Menten Plot
Plot the calculated initial velocities (V₀) on the y-axis against the corresponding substrate concentrations ([S]) on the x-axis. This will generate a hyperbolic curve known as the Michaelis-Menten plot[12][13]. The data can be fitted to the Michaelis-Menten equation using non-linear regression software to determine Vmax (the plateau of the curve) and Km (the substrate concentration at which the velocity is half of Vmax)[14].
-
Vmax: Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Km: Indicates the affinity of the enzyme for the substrate. A lower Km signifies a higher affinity[15].
Lineweaver-Burk Plot
For a linear representation of the data, a Lineweaver-Burk plot can be generated[15][16]. This is a double reciprocal plot where 1/V₀ is plotted against 1/[S]. The data should form a straight line.
-
Y-intercept: 1/Vmax
-
X-intercept: -1/Km
-
Slope: Km/Vmax
While historically significant for determining Km and Vmax, Lineweaver-Burk plots can disproportionately weight data points at low substrate concentrations. Therefore, non-linear regression of the Michaelis-Menten plot is now the preferred method[17][18]. However, the Lineweaver-Burk plot remains a valuable tool for visualizing enzyme inhibition patterns[13][16].
Caption: Data analysis pathway from initial velocities to kinetic parameters.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Substrate degradation or impurity. 2. Autofluorescence from assay components or the microplate. | 1. Use fresh, high-purity substrate. Store stock solutions properly. 2. Use black, opaque plates. Subtract blank values from all readings. |
| Low Signal-to-Noise Ratio | 1. Insufficient enzyme concentration. 2. Sub-optimal assay conditions (pH, temperature). 3. Incorrect plate reader settings. | 1. Increase enzyme concentration. 2. Optimize assay buffer and temperature for your specific enzyme. 3. Check excitation/emission wavelengths and gain settings. |
| Non-linear Reaction Progress Curves | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or measure the initial linear phase only. 2. Keep enzyme on ice and add to the reaction last. Check for necessary stabilizing agents. 3. Analyze only the initial reaction rates. |
| Inner Filter Effect | High substrate concentration absorbs excitation or emission light, leading to artificially low fluorescence readings.[8] | 1. Use a lower range of substrate concentrations if possible. 2. Use a microplate with a shorter path length. 3. Apply a mathematical correction if high concentrations are necessary.[8] |
Conclusion
The this compound enzyme kinetics assay is a robust and sensitive method for characterizing enzyme activity. Its flexibility allows for its use with a variety of enzymes, making it an invaluable tool in both basic research and drug discovery. By understanding the principles behind the assay, carefully executing the protocol, and correctly analyzing the data, researchers can obtain reliable and reproducible kinetic parameters that provide deep insights into enzyme function.
References
-
G-Biosciences. (n.d.). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Retrieved from [Link]
-
YouTube. (2021, December 6). Enzyme Kinetic Assay. Retrieved from [Link]
-
Jack Westin. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
D'Este, F., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 29(14), 3298. Retrieved from [Link]
-
Wagner, T., et al. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Analytical and Bioanalytical Chemistry, 415, 4529-4541. Retrieved from [Link]
-
ACS Omega. (2024, June 25). Evaluation of Fluorescence-Based Screening Assays for the Detection and Quantification of Silyl Hydrolase Activity. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
ResearchGate. (2024, July 10). (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
-
YouTube. (2022, March 21). Michaelis-Menten kinetics - giving enzymes a performance review; derivation & Km, kcat measurement. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, June 29). 10.2: The Equations of Enzyme Kinetics. Retrieved from [Link]
-
Agilent. (n.d.). Monitoring of Protein Kinase Activity Using Next Generation CSox-based Substrate Sensors. Retrieved from [Link]
-
Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Retrieved from [Link]
-
Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Retrieved from [Link]
Sources
- 1. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. explorationpub.com [explorationpub.com]
- 8. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. youtube.com [youtube.com]
- 12. jasco-global.com [jasco-global.com]
- 13. Khan Academy [khanacademy.org]
- 14. agilent.com [agilent.com]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. microbenotes.com [microbenotes.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]
Application Notes and Protocols for Reconstituting and Storing Boc-L-Lys-AMC Stock Solutions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper reconstitution, storage, and handling of Boc-L-Lys-AMC, a fluorogenic substrate used for assaying the activity of trypsin-like proteases. Adherence to these protocols is critical for ensuring the integrity, stability, and performance of the substrate in enzymatic assays.
Introduction to this compound
This compound, or Nα-t-Boc-L-lysine 7-amido-4-methylcoumarin, is a synthetic molecule designed for the sensitive detection of proteases that exhibit specificity for cleaving peptide bonds on the C-terminal side of lysine residues. The substrate consists of the amino acid L-lysine, protected at its alpha-amino group with a tert-butyloxycarbonyl (Boc) group, and covalently linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).
In its intact form, the fluorescence of the AMC group is quenched.[1][2] Upon enzymatic cleavage by a trypsin-like protease, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This direct relationship between enzymatic activity and fluorescent signal makes this compound an invaluable tool for enzyme kinetics studies, inhibitor screening, and quality control in drug development.[3]
Principle of Detection
The enzymatic reaction and subsequent fluorescence generation follow a simple, two-step process, which is illustrated in the diagram below. This direct measurement of activity provides a sensitive and continuous assay format.
Sources
Application of Boc-L-Lys-AMC in Drug Discovery: A Technical Guide for Researchers
In the landscape of modern drug discovery, the use of sensitive and reliable assay methodologies is paramount for the identification and characterization of novel therapeutic agents. Among the diverse toolkit available to researchers, fluorogenic enzyme substrates play a pivotal role, particularly in high-throughput screening (HTS) campaigns. This guide provides an in-depth exploration of Boc-L-Lys-AMC and its acetylated precursor, Boc-L-Lys(Ac)-AMC, two critical reagents for interrogating the activity of trypsin-like serine proteases and histone deacetylases (HDACs), respectively. We will delve into the underlying biochemistry, provide detailed, field-tested protocols, and offer insights into the practical application of these substrates in a drug discovery context.
Foundational Principles: The Fluorogenic Advantage of AMC
The utility of both this compound and its derivatives hinges on the fluorophore 7-amino-4-methylcoumarin (AMC). In its peptide-conjugated form, the amide bond quenches the fluorescence of the AMC group. Enzymatic cleavage of this bond liberates free AMC, which exhibits strong fluorescence upon excitation. This "turn-on" fluorescent signal provides a direct and continuous measure of enzyme activity, a feature highly amenable to automated HTS platforms.[1] The excitation and emission maxima for free AMC are typically in the range of 340-380 nm and 440-460 nm, respectively, offering a robust signal for detection.[2][3]
Application I: Direct Measurement of Trypsin-Like Protease Activity
Trypsin and trypsin-like serine proteases are a class of enzymes that cleave peptide bonds C-terminal to lysine (Lys) and arginine (Arg) residues. These proteases are implicated in a wide array of physiological and pathological processes, making them attractive targets for drug discovery. This compound serves as a simple, direct substrate for these enzymes.
Mechanism of Action
The fundamental principle of this assay is the direct enzymatic cleavage of the amide bond between the lysine residue of this compound and the AMC fluorophore by a trypsin-like protease. This releases the highly fluorescent free AMC, and the rate of its formation is directly proportional to the enzyme's activity.
Caption: Workflow for the direct protease assay using this compound.
Causality in Experimental Design
While this compound is a functional substrate, it is important to note that for many specific trypsin-like proteases, more complex peptide substrates (e.g., Boc-Gln-Ala-Arg-AMC) may offer superior kinetic properties and specificity.[4] The choice of substrate should be guided by the specific enzyme under investigation and the goals of the study. For general trypsin activity assays or as a starting point for inhibitor screening, this compound offers a cost-effective and straightforward option.
Protocol: In Vitro Trypsin-Like Protease Inhibition Assay
This protocol provides a framework for screening compounds for inhibitory activity against a generic trypsin-like protease.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20. The optimal pH for most trypsin-like proteases is between 7 and 9.[5]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C, protected from light.
-
Trypsin-like Protease Stock Solution: Prepare a stock solution of the enzyme in assay buffer at a concentration suitable for the assay. Aliquot and store at -80°C.
-
Test Compounds: Prepare a dilution series of test compounds in DMSO.
2. Assay Procedure (96-well plate format):
-
Add 2 µL of test compound or DMSO (vehicle control) to the appropriate wells of a black, flat-bottom 96-well plate.
-
Add 178 µL of assay buffer to all wells.
-
Add 10 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells. Mix gently by pipetting.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of a 200 µM working solution of this compound (prepared by diluting the stock solution in assay buffer) to all wells. The final substrate concentration will be 10 µM.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.
3. Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme))
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
| Parameter | Recommended Value |
| Final Assay Volume | 200 µL |
| Enzyme Concentration | Titrate for optimal signal |
| Substrate Concentration | 10-50 µM |
| Incubation Temperature | 37°C |
| Readout | Kinetic |
Application II: High-Throughput Screening for HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of histones and other proteins, playing a crucial role in epigenetic regulation. Inhibitors of HDACs have emerged as a promising class of anti-cancer agents. The acetylated form of the substrate, Boc-Lys(Ac)-AMC, is used in a powerful two-step coupled assay to screen for HDAC inhibitors.[2]
Mechanism of Action
This is a two-enzyme, two-step process:
-
HDAC Deacetylation: The non-fluorescent, cell-permeable Boc-Lys(Ac)-AMC is deacetylated by an HDAC enzyme to produce this compound.
-
Trypsin Cleavage: In a subsequent step, a developer solution containing trypsin is added. Trypsin then cleaves the this compound, releasing the fluorescent AMC molecule.
The amount of fluorescence generated is directly proportional to the amount of this compound produced by the HDAC, and thus to the HDAC's activity.
Caption: The two-step coupled assay for HDAC activity measurement.
Protocol: Cell-Based HDAC Inhibitor Screening Assay
This protocol is adapted from established methods for measuring HDAC activity in a cellular context.[6][7]
1. Reagent Preparation:
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Boc-Lys(Ac)-AMC Substrate Solution: Prepare a working solution of 25 µM Boc-Lys(Ac)-AMC in cell culture medium from a concentrated DMSO stock.[6]
-
HDAC Developer Solution: Prepare immediately before use. This solution typically contains a cell lysis buffer (e.g., containing a mild detergent like Nonidet P-40), trypsin, and an HDAC inhibitor (like Trichostatin A) to stop the deacetylation reaction during the development phase.[8][9]
-
Test Compounds: Prepare a dilution series of test compounds in a vehicle compatible with cell culture (e.g., DMSO).
2. Assay Procedure (96-well plate format):
-
Seed 6 x 10⁴ cells per well in a 96-well tissue culture plate and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of the test compounds or vehicle control and incubate for a desired period (e.g., 4-24 hours) at 37°C in a 5% CO₂ atmosphere.
-
Add the Boc-Lys(Ac)-AMC substrate solution to each well to a final concentration of 25 µM.
-
Incubate the plate for 2-3 hours at 37°C.[6]
-
Add 50 µL of the freshly prepared HDAC Developer Solution to each well.[10]
-
Incubate the plate at room temperature for 15 minutes to allow for the trypsin cleavage reaction to proceed.[6]
-
Measure the fluorescence intensity using a microplate reader (Excitation: 355-360 nm, Emission: 460 nm).
3. Data Analysis:
-
Subtract the background fluorescence (wells with no cells or with a potent HDAC inhibitor like Trichostatin A).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
| Parameter | Recommended Value |
| Cell Seeding Density | ~6 x 10⁴ cells/well |
| Substrate Concentration | 25 µM |
| Substrate Incubation | 2-3 hours |
| Developer Incubation | 15 minutes |
| Readout | Endpoint |
Reagent Handling and Storage
Proper handling and storage of these sensitive reagents are crucial for reproducible results.
| Reagent | Solvent | Storage Temperature | Stability Notes |
| This compound | DMSO | -20°C | Protect from light and moisture. |
| Boc-L-Lys(Ac)-AMC | DMSO, DMF | -20°C | Protect from light. Stable for ≥ 4 years at -20°C.[2] |
Advantages and Limitations in HTS
Fluorogenic assays utilizing AMC-based substrates are well-suited for HTS due to their high sensitivity, simplicity, and potential for kinetic measurements.[11] However, researchers should be aware of potential limitations:
-
Compound Interference: Test compounds that are fluorescent in the same range as AMC can lead to false positives. A counterscreen without the enzyme is essential to identify such compounds.
-
Assay Artifacts: Some compounds can inhibit the reporter enzyme (trypsin in the HDAC assay) rather than the primary target, leading to false positives.
-
Substrate Specificity: As mentioned, the specificity of simple substrates like this compound may be limited, potentially leading to off-target effects in complex biological samples.
Conclusion
This compound and its acetylated precursor are versatile and powerful tools in the drug discovery arsenal. When used with a thorough understanding of their mechanisms and potential pitfalls, these fluorogenic substrates enable the robust and efficient screening and characterization of inhibitors for trypsin-like proteases and histone deacetylases. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage these valuable reagents in their quest for novel therapeutics.
References
-
Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. (2020). ACS Omega. Retrieved January 24, 2026, from [Link]
-
Protease Assays - Assay Guidance Manual. (2012). NCBI. Retrieved January 24, 2026, from [Link]
- Preparation method of double-protection lysine with Boc side-chain amino protection. (2016). Google Patents.
-
Advantages and disadvantages of HTS. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
The kinetics of hydrolysis of some extended N-aminoacyl-l-lysine methyl esters. (1976). PubMed. Retrieved January 24, 2026, from [Link]
-
Advances in high-throughput mass spectrometry in drug discovery. (2022). PMC. Retrieved January 24, 2026, from [Link]
-
Trypsin Activity Assay Kit. (n.d.). Chondrex, Inc. Retrieved January 24, 2026, from [Link]
-
Electronic Supplementary Information. (2013). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. Retrieved January 24, 2026, from [Link]
-
Crude and purified proteasome activity assays are affected by type of microplate. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
-
Lys-C OR Trypsin In-Solution Protein Digest Protocol. (n.d.). QB3 Berkeley. Retrieved January 24, 2026, from [Link]
Sources
- 1. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Lys(Ac)-AMC | CAS 233691-67-3 | Cayman Chemical | Biomol.de [biomol.com]
- 3. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 4. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Boc-L-Lys-AMC Assays: A Technical Guide to Substrate Optimization and Troubleshooting
Welcome to the technical support center for optimizing your Boc-L-Lys-AMC based enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals seeking to achieve robust and reproducible results. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your experiments with confidence.
Understanding the Assay Principle
The this compound (tert-butyloxycarbonyl-L-lysinyl-7-amino-4-methylcoumarin) substrate is a valuable tool for measuring the activity of enzymes that recognize and cleave after a lysine residue, such as certain trypsin-like proteases and, following a primary enzymatic reaction, histone deacetylases (HDACs). The core of this assay lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group. When conjugated to the peptide, the AMC fluorophore is quenched. Upon enzymatic cleavage at the lysine residue, free AMC is released, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzyme's activity.
The typical excitation and emission wavelengths for AMC are in the range of 340-380 nm and 440-460 nm, respectively.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[3][4][5] It is crucial to prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it properly at -20°C or -80°C to maintain its stability.[3][4] When preparing working solutions, be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity.[6]
Q2: How do I determine the optimal enzyme concentration for my assay?
The ideal enzyme concentration will result in a linear rate of product formation over your desired assay time. To determine this, perform a series of reactions with a fixed, saturating concentration of this compound and varying concentrations of your enzyme. Plot the initial reaction rates (fluorescence increase per unit of time) against the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot.[7]
Q3: What are the key components of the assay buffer?
The buffer composition is critical for optimal enzyme activity. Key factors to consider are:
-
pH: The optimal pH should be determined for your specific enzyme, as enzyme activity is highly pH-dependent.[6][8]
-
Ionic Strength: The salt concentration can influence enzyme structure and activity.
-
Additives: Some enzymes may require cofactors (e.g., metal ions) or reducing agents (e.g., DTT) for stability and activity. Conversely, chelating agents like EDTA may be necessary to inhibit metalloproteases if they are not the enzyme of interest.
Q4: How do I convert relative fluorescence units (RFU) to the concentration of product formed?
To quantify the amount of cleaved AMC, you must generate a standard curve using a known concentration range of free AMC.[9][10][11][12] This curve will allow you to convert the RFU values from your enzymatic reaction into the molar amount of product formed.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Instability/Spontaneous Hydrolysis: The this compound substrate may be degrading over time. 2. Contaminated Reagents: Buffer components or water may be fluorescent.[6] 3. Autofluorescence from Test Compounds: If screening inhibitors, the compounds themselves may be fluorescent. | 1. Prepare fresh substrate stock and working solutions. Avoid repeated freeze-thaw cycles.[4] 2. Test each reagent individually for fluorescence. Use high-purity reagents and water.[6] 3. Run a control with the compound in the absence of the enzyme to measure its intrinsic fluorescence. |
| No or Low Signal | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme.[6] 3. Incorrect Filter Set: The excitation and emission wavelengths on the plate reader may be set incorrectly. | 1. Use a new aliquot of the enzyme. Ensure proper storage conditions are maintained. 2. Systematically optimize assay conditions (pH, temperature, ionic strength). 3. Verify the filter settings match the excitation/emission maxima of AMC (Ex: ~360 nm, Em: ~460 nm).[1] |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: At low substrate concentrations or high enzyme concentrations, the substrate is rapidly consumed.[7] 2. Enzyme Instability: The enzyme may be unstable under the assay conditions, losing activity over time. 3. Inner Filter Effect: At high substrate concentrations, the substrate can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.[13][14][15][16][17] | 1. Decrease the enzyme concentration or increase the initial substrate concentration.[7] 2. Add stabilizing agents (e.g., BSA) to the buffer or optimize the buffer composition. 3. Use a lower substrate concentration. If high concentrations are necessary, mathematical corrections for the inner filter effect may be required.[13] |
| High Well-to-Well Variability | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. 2. Temperature Gradients: Uneven temperature across the microplate. 3. Plate Issues: Use of non-optimal plates (e.g., clear plates for fluorescence assays). | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Pre-incubate the plate at the assay temperature to ensure uniformity. 3. Use black, opaque microplates to minimize well-to-well crosstalk and background fluorescence.[6] |
In-Depth Protocol: Determining the Optimal Substrate Concentration (K_m)
The Michaelis-Menten constant (K_m) is a fundamental parameter of enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). Determining the K_m for this compound with your enzyme is crucial for assay optimization and for studying enzyme inhibitors. For assays aimed at identifying competitive inhibitors, it's recommended to use a substrate concentration at or below the K_m.[7]
Experimental Workflow
Caption: Workflow for determining K_m for this compound.
Step-by-Step Methodology
-
Prepare an AMC Standard Curve:
-
Prepare a series of known concentrations of free AMC in your final assay buffer.
-
Dispense these standards into the wells of a black, opaque 96-well plate.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity (RFU) versus the AMC concentration and perform a linear regression to obtain the slope (RFU/µM).[9][11]
-
-
Set up the Enzyme Reaction:
-
Prepare a serial dilution of this compound in the assay buffer. A good starting point is to use a range of concentrations from 0.2 to 5 times the expected K_m.[7] If the K_m is unknown, a broad range of concentrations should be tested initially.
-
Add the different concentrations of the substrate to the wells of the microplate.
-
Initiate the reactions by adding a fixed, optimized concentration of your enzyme to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (v) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).
-
Convert these velocities from RFU/min to µM/min using the slope from your AMC standard curve.
-
Plot the initial velocity (v) as a function of the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the K_m and V_max.[18]
Michaelis-Menten Equation: v = (V_max * [S]) / (K_m + [S])
-
Visualizing the Enzymatic Reaction
Caption: Enzymatic cleavage of this compound.
By systematically applying these principles and protocols, you will be well-equipped to optimize your this compound assays, ensuring the generation of high-quality, reliable data for your research.
References
-
Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. (2023). Exploratory Target Antitumor Therapy. Retrieved January 24, 2024, from [Link]
-
Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved January 24, 2024, from [Link]
-
New enzymatic methods for selective assay of L-lysine using an L-lysine specific decarboxylase/oxidase from Burkholderia sp. AIU 395. (2014). Journal of Bioscience and Bioengineering. Retrieved January 24, 2024, from [Link]
-
Standard curve of AMC from various dilutions (0 to 100 μM) in activity... (n.d.). ResearchGate. Retrieved January 24, 2024, from [Link]
-
Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. (2014). Biochemistry. Retrieved January 24, 2024, from [Link]
-
Michaelis-Menten kinetics of fluorescent probe substrate metabolism.... (n.d.). ResearchGate. Retrieved January 24, 2024, from [Link]
-
Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022). Analytical Chemistry. Retrieved January 24, 2024, from [Link]
-
Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. (2012). American Journal of Physiology-Cell Physiology. Retrieved January 24, 2024, from [Link]
-
Linearity of the AMC standard curve. AMC-standards were prepared as... (n.d.). ResearchGate. Retrieved January 24, 2024, from [Link]
-
Experimental correction for the inner-filter effect in fluorescence spectra. (1992). The Analyst. Retrieved January 24, 2024, from [Link]
-
Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2024, from [Link]
-
Boc-Lys(Ac)-AMC. (n.d.). RayBiotech. Retrieved January 24, 2024, from [Link]
-
Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities. (2017). Scientific Reports. Retrieved January 24, 2024, from [Link]
-
AMC standard curve assay protocol. (2017). iGEM. Retrieved January 24, 2024, from [Link]
-
Trypsin Activity Assay. (n.d.). Chondrex, Inc. Retrieved January 24, 2024, from [Link]
-
On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction. (2018). Methods and Applications in Fluorescence. Retrieved January 24, 2024, from [Link]
-
Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. (2021). Molecules. Retrieved January 24, 2024, from [Link]
-
Calibration Protocol - Fluorescence Standard Curve with Fluorescein. (2019). iGEM. Retrieved January 24, 2024, from [Link]
-
Correction for inner filter effects in turbid samples: fluorescence assays of mitochondrial NADH. (1998). American Journal of Physiology-Cell Physiology. Retrieved January 24, 2024, from [Link]
-
A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D. Retrieved January 24, 2024, from [Link]
-
Michaelis-Menten kinetics - giving enzymes a performance review; derivation & Km, kcat measurement. (2022, March 21). YouTube. Retrieved January 24, 2024, from [Link]
-
Example of inner filter effects on fluorescence. It is seen that if the... (n.d.). ResearchGate. Retrieved January 24, 2024, from [Link]
-
Monitoring of Protein Kinase Activity Using Next Generation CSox-based Substrate Sensors. (n.d.). Agilent. Retrieved January 24, 2024, from [Link]
Sources
- 1. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. raybiotech.com [raybiotech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. static.igem.org [static.igem.org]
- 13. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Correction for inner filter effects in turbid samples: fluorescence assays of mitochondrial NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fluorescence Quenching in AMC-Based Assays
Welcome to the technical support center for AMC-based assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to fluorescence quenching. As Senior Application Scientists, we understand that robust and reliable data is paramount. This resource provides in-depth, field-proven insights to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem in my AMC-based assay?
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a sample. In the context of an AMC (7-amino-4-methylcoumarin)-based assay, this can be misinterpreted as true enzymatic inhibition, leading to a high rate of false positives in high-throughput screening (HTS) campaigns. Understanding the root cause of the observed signal decrease is critical for accurate data interpretation.
Q2: My enzyme activity appears to decrease when I add my test compound. How can I be sure this is true inhibition and not an artifact?
This is a classic and critical question. An apparent decrease in signal could be due to genuine inhibition of the enzyme, or it could be an artifact caused by the test compound interfering with the fluorescence signal itself. To distinguish between these possibilities, a series of control experiments, often called "counterscreens" or "triage assays," are essential. These experiments are designed to identify and eliminate compounds that cause assay artifacts. This guide will walk you through the most common causes and the corresponding validation experiments.
Troubleshooting Guide: Diagnosing and Resolving Common Quenching Artifacts
Issue 1: Inner Filter Effect (IFE)
The inner filter effect is a significant cause of artificial fluorescence quenching, especially in high-throughput screening. It occurs when a compound in the assay well absorbs light at the excitation or emission wavelengths of the fluorophore (in this case, AMC). This absorption reduces the amount of light that reaches the fluorophore for excitation and the amount of emitted light that reaches the detector, leading to an artificially low fluorescence reading.
Q&A: How can I identify and mitigate the Inner Filter Effect?
A1: Perform a Spectral Interference Scan.
-
Rationale: To determine if your compound absorbs light at the excitation and emission wavelengths of AMC (typically Ex: ~340-360 nm, Em: ~440-460 nm), you need to measure the absorbance spectrum of your compound.
-
Protocol: Compound Absorbance Scan
-
Prepare your test compound at the final concentration used in the assay in the assay buffer.
-
Using a spectrophotometer, scan the absorbance of the compound solution from 300 nm to 500 nm.
-
As a control, scan the absorbance of the assay buffer alone.
-
Analysis: If you observe a significant absorbance peak that overlaps with the AMC excitation or emission wavelengths, the inner filter effect is a likely cause of the observed quenching.
-
A2: Conduct a Fluorophore Stability Test.
-
Rationale: This experiment directly tests if the presence of your compound quenches the fluorescence of free AMC in the absence of the enzyme.
-
Protocol: Free AMC Quenching Assay
-
Prepare a solution of free AMC in your assay buffer at a concentration that gives a robust signal (e.g., the concentration expected at 50% substrate turnover).
-
Add your test compound at various concentrations (the same range as in your primary screen).
-
Incubate for the same duration as your enzymatic assay.
-
Measure the fluorescence intensity.
-
Analysis: A dose-dependent decrease in AMC fluorescence in the presence of your compound strongly suggests quenching, likely due to the inner filter effect.
-
Issue 2: Compound Autofluorescence
Some compounds are intrinsically fluorescent and can emit light at wavelengths that overlap with the AMC emission spectrum. This can lead to an underestimation of quenching or, in some cases, an apparent increase in signal that can mask true inhibition.
Q&A: How do I check if my compound is autofluorescent?
A: Perform a Compound Autofluorescence Assay.
-
Rationale: This is a simple but crucial control to measure any background fluorescence from your test compound.
-
Protocol: Autofluorescence Check
-
Prepare your test compound at the final assay concentration in the assay buffer.
-
Dispense into the assay plate.
-
Read the fluorescence at the same excitation and emission wavelengths used for your AMC-based assay.
-
Analysis: If the fluorescence signal from the compound-only wells is significantly above the background of the buffer-only wells, your compound is autofluorescent. This background signal must be subtracted from your assay data.
-
Issue 3: Compound Aggregation
At higher concentrations, some compounds can form aggregates in aqueous buffers. These aggregates can sequester the enzyme, the substrate, or both, leading to an apparent decrease in enzyme activity that is not due to specific binding to the enzyme's active site. This is a common mechanism for non-specific inhibition.
Q&A: How can I determine if my compound is forming aggregates?
A1: Test for Detergent Sensitivity.
-
Rationale: The inclusion of a non-ionic detergent, such as Triton X-100, can disrupt the formation of compound aggregates. If the apparent inhibition is reversed in the presence of a detergent, it is likely due to aggregation.
-
Protocol: Detergent-Based Counterscreen
-
Run your enzymatic assay as usual with your inhibitory compound.
-
In a parallel set of wells, repeat the assay but include 0.01% (v/v) Triton X-100 in the assay buffer.
-
Analysis: If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of Triton X-100, aggregation is the probable cause of the observed inhibition.
-
A2: Perform a Substrate-Dependence Test.
-
Rationale: The apparent IC50 of an aggregating inhibitor can be sensitive to the substrate concentration.
-
Protocol: Varying Substrate Concentration
-
Determine the IC50 of your compound using your standard substrate concentration.
-
Repeat the IC50 determination with a higher concentration of the AMC-conjugated substrate.
-
Analysis: If the IC50 value increases with increasing substrate concentration, this is indicative of a non-specific, aggregation-based mechanism.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying assay artifacts.
Data Summary Table
| Potential Issue | Key Indicator | Recommended Validation Assay | Expected Outcome for an Artifact |
| Inner Filter Effect | Compound absorbs light at AMC's Ex/Em wavelengths. | Absorbance Spectrum & Free AMC Quenching | Significant absorbance at ~350nm or ~450nm; Dose-dependent quenching of free AMC. |
| Compound Autofluorescence | Compound emits light at AMC's emission wavelength. | Autofluorescence Assay | High fluorescence signal from the compound in the absence of enzyme and substrate. |
| Compound Aggregation | Non-specific inhibition due to aggregate formation. | Detergent Sensitivity Assay | Apparent inhibition is significantly reduced in the presence of 0.01% Triton X-100. |
References
-
Title: The ABCs of Assays for HTS: A User’s Guide Source: NIH - National Center for Biotechnology Information URL: [Link]
-
Title: Fluorescence Quenching Source: BioTek Instruments (now part of Agilent) URL: [Link]
-
Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]
-
Title: Understanding and overcoming screen-to-lead attrition Source: Drug Discovery Today URL: [Link]
-
Title: Correcting for the Inner Filter Effect Source: BMG LABTECH URL: [Link]
-
Title: Compound aggregation: a major source of artifacts in screening campaigns Source: Current Opinion in Chemical Biology URL: [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Fluorogenic Protease Substrates: Comparing Boc-L-Lys-AMC and Its Alternatives
For researchers, scientists, and drug development professionals actively engaged in protease research, the selection of an appropriate fluorogenic substrate is a critical determinant of experimental success. The ideal substrate should offer a harmonious balance of sensitivity, specificity, and kinetic favorability for the enzyme under investigation. This guide provides an in-depth comparison of the widely used fluorogenic substrate, Boc-L-Lys-AMC, with its common alternatives. We will delve into the mechanistic underpinnings of these substrates, present comparative experimental data, and offer practical guidance on their application.
The Fundamental Principle: Unmasking Fluorescence through Proteolysis
Fluorogenic protease substrates are invaluable tools for the continuous monitoring of enzyme activity. The core principle of their function lies in the elegant mechanism of fluorescence quenching and dequenching. In its intact form, the substrate consists of a protease-specific peptide sequence conjugated to a fluorophore, in this case, 7-amino-4-methylcoumarin (AMC). The proximity of the peptide moiety to the AMC group effectively quenches its fluorescence. Upon enzymatic cleavage of the peptide bond, the AMC fluorophore is liberated, resulting in a significant increase in fluorescence intensity. This directly proportional relationship between fluorescence and enzymatic activity allows for real-time kinetic analysis.
Caption: General mechanism of fluorogenic substrate cleavage.
A Detailed Look at this compound
Nα-t-Boc-L-lysine 7-amido-4-methylcoumarin (this compound) is a workhorse substrate for the assay of trypsin-like serine proteases. These enzymes preferentially cleave peptide bonds C-terminal to basic amino acid residues such as lysine and arginine. The tert-butyloxycarbonyl (Boc) protecting group on the lysine's alpha-amino group enhances substrate stability.
Key Features of this compound:
-
Target Enzymes: Primarily used for trypsin, but also shows activity with other proteases like plasmin and kallikrein.
-
Spectral Properties: The liberated AMC fluorophore has an excitation maximum around 340-360 nm and an emission maximum in the 440-460 nm range.[1]
-
Simplicity: As a single amino acid substrate, it is straightforward to use and interpret the results for general trypsin-like activity.
Comparative Analysis with Alternative Fluorogenic Substrates
While this compound is a versatile substrate, several alternatives have been developed to offer improved specificity, sensitivity, or different spectral characteristics.
Peptide-AMC Substrates for Enhanced Specificity: Boc-Gln-Ala-Arg-AMC
To improve selectivity for specific trypsin-like proteases, substrates with longer, more defined peptide sequences have been synthesized. An excellent example is Boc-Gln-Ala-Arg-AMC, which is a preferred substrate for enzymes like trypsin and matriptase.[2]
A study comparing a genetically encoded FRET-based trypsin sensor (EGFP-T1) with commercially available small-molecule substrates provided kinetic data for Boc-Gln-Ala-Arg-AMC with trypsin.[3] This allows for a quantitative assessment of its performance.
Probing Different Protease Families: Z-Arg-Arg-AMC for Cathepsin B
While this compound is tailored for trypsin-like serine proteases, other protease families require distinct substrate specificities. For instance, the lysosomal cysteine protease Cathepsin B is often assayed using Z-Arg-Arg-AMC. The presence of two adjacent arginine residues enhances its recognition by this enzyme.[4][5] However, it's important to note that Z-Arg-Arg-AMC can also be cleaved by other cysteine cathepsins, and its activity is pH-dependent, showing minimal activity at acidic pH.
Shifting the Spectrum: Rhodamine 110-Based Substrates
A significant leap in fluorogenic substrate technology has been the introduction of Rhodamine 110 (Rh110) as the fluorophore. These substrates offer several advantages over their AMC-based counterparts.[4]
-
Red-Shifted Spectra: Rh110 has an excitation maximum around 492 nm and an emission maximum around 529 nm.[4] This shift to longer wavelengths is highly advantageous as it minimizes interference from the autofluorescence of biological samples and colored compounds present in screening libraries.
-
Higher Sensitivity: Rhodamine dyes can be up to 300-fold more sensitive than coumarin derivatives, leading to a better signal-to-noise ratio.[4]
-
Simplified Kinetics with Asymmetric Substrates: Symmetric Rh110 substrates, with two peptide chains, can have complex, two-step cleavage kinetics. Asymmetric Rh110 substrates, with only one cleavable peptide, offer simpler, single-step kinetics, making data analysis more straightforward.
Quantitative Comparison of Fluorogenic Substrates
The following table summarizes the key characteristics of this compound and its alternatives, including available kinetic data. It is crucial to note that direct comparison of kinetic parameters is only meaningful when determined under identical experimental conditions (enzyme, buffer, pH, temperature).
| Substrate | Target Enzyme(s) | Excitation (nm) | Emission (nm) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| This compound | Trypsin, Plasmin, Kallikrein | 340-360 | 440-460 | N/A | N/A | N/A | Simplicity, broad utility for trypsin-like proteases. | Lower specificity, potential for off-target cleavage. |
| Boc-Gln-Ala-Arg-AMC | Trypsin, Matriptase[2] | 380 | 440 | 11.5 ± 1.1[3] | 1.1 ± 0.05[3] | 9.6 x 10⁴[3] | Higher specificity for certain trypsin-like proteases. | More complex synthesis, narrower target range. |
| Z-Arg-Arg-AMC | Cathepsin B[4][5] | 360-380 | 440-460 | N/A | N/A | N/A | Good substrate for Cathepsin B. | Can be cleaved by other cathepsins, pH-sensitive activity. |
| (Peptide)₂-Rh110 | Various (sequence-dependent) | ~492 | ~529 | N/A | N/A | N/A | High sensitivity, red-shifted spectra reduces background. | Complex two-step kinetics. |
| Asymmetric Peptide-Rh110 | Various (sequence-dependent) | ~492 | ~529 | N/A | N/A | N/A | High sensitivity, red-shifted spectra, simple one-step kinetics. | More complex synthesis. |
Experimental Protocol: A Head-to-Head Comparison of Fluorogenic Substrates
To empower researchers to make informed decisions based on their specific experimental context, we provide a detailed protocol for a comparative analysis of different fluorogenic substrates for a protease of interest.
Caption: Workflow for comparing fluorogenic protease substrates.
Materials:
-
Purified protease of interest
-
This compound
-
Alternative fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC, Rhodamine 110-based substrate)
-
Assay buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme, containing necessary co-factors like Ca²⁺ for trypsin)
-
DMSO for preparing substrate stock solutions
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve each fluorogenic substrate in DMSO to a final concentration of 10 mM. Store these stock solutions at -20°C, protected from light.
-
Prepare a stock solution of the purified protease in an appropriate buffer at a concentration suitable for the assay. Aliquot and store at -80°C.
-
-
Assay Setup:
-
On the day of the experiment, thaw the substrate and enzyme aliquots on ice.
-
Prepare serial dilutions of each substrate in the assay buffer. A typical concentration range for determining Km would be from 0.1 to 10 times the expected Km value.
-
In a 96-well plate, add 50 µL of each substrate dilution in triplicate. Include wells with buffer only as a negative control.
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
-
Initiation of Reaction and Data Acquisition:
-
Prepare a working solution of the enzyme in the assay buffer.
-
Initiate the enzymatic reaction by adding 50 µL of the enzyme working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use the appropriate excitation and emission wavelengths for each substrate.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
-
Calculate kcat from the Vmax value and the enzyme concentration used in the assay.
-
Conclusion and Recommendations
The choice of a fluorogenic substrate is a multifaceted decision that extends beyond mere signal generation. This compound remains a valuable and cost-effective tool for the general assessment of trypsin-like protease activity. However, for researchers requiring higher specificity, substrates with extended peptide sequences like Boc-Gln-Ala-Arg-AMC are superior. For assays demanding the utmost sensitivity and minimal background interference, particularly in complex biological samples or high-throughput screening campaigns, Rhodamine 110-based substrates, especially the asymmetric variants, represent the current state-of-the-art.
It is our recommendation that researchers empirically validate a selection of substrates for their specific enzyme and assay conditions. The protocol provided in this guide offers a robust framework for such a comparative analysis, enabling the selection of the optimal tool to accelerate your research and drug discovery endeavors.
References
- Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759.
-
Biosyntan GmbH. (n.d.). Asymmetric Rhodamine 110 Protease Substrates. Retrieved from [Link]
- Wang, Y., et al. (2015). Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. Scientific Reports, 5, 12353.
-
PeptaNova GmbH. (n.d.). Boc-Gln-Ala-Arg-AMC. Retrieved from [Link]
- Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. (2023). Biochemistry, 62(15), 2269–2282.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosyntan.com [biosyntan.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]
A Researcher's Guide to the Specificity of Boc-L-Lys-AMC and Alternative Fluorogenic Peptide Substrates
For researchers, scientists, and drug development professionals navigating the intricate world of protease activity, the selection of an appropriate substrate is a critical determinant of experimental success. This guide provides an in-depth comparison of the widely used fluorogenic peptide substrate, Boc-L-Lys-AMC, and its alternatives. We will delve into the specificity of these substrates, supported by experimental data, and provide detailed protocols to empower you to make informed decisions for your research.
The Principle of Fluorogenic Peptide Substrates in Protease Assays
The foundation of fluorescence-based protease assays lies in the elegant principle of quenching and de-quenching. A fluorophore, in this case, 7-amino-4-methylcoumarin (AMC), is chemically linked to a peptide sequence via an amide bond. In this conjugated form, the fluorescence of AMC is quenched. When a protease recognizes and cleaves the peptide at a specific site, AMC is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence, which can be monitored over time, is directly proportional to the rate of substrate hydrolysis and, consequently, the activity of the protease. The typical excitation and emission wavelengths for AMC are in the range of 360-380 nm and 440-460 nm, respectively.[1]
The choice of the peptide sequence conjugated to AMC is paramount, as it dictates the substrate's specificity for different proteases. The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of the peptide prevents unwanted side reactions and can influence the substrate's interaction with the enzyme.
Understanding the Specificity of this compound
This compound is a simple and widely used substrate for proteases that exhibit trypsin-like activity. Trypsin and other trypsin-like serine proteases preferentially cleave peptide bonds C-terminal to basic amino acid residues, namely lysine (Lys) and arginine (Arg). The presence of lysine in the P1 position (the amino acid residue immediately preceding the cleavage site) makes this compound a suitable substrate for this class of enzymes.
However, its simplicity is both a strength and a weakness. While it is a reliable substrate for general trypsin-like activity, it may lack the specificity required to differentiate between individual proteases within this family, such as trypsin, plasmin, and thrombin, all of which can cleave after lysine residues.
A Comparative Analysis of this compound and Its Alternatives
To provide a clearer picture of substrate specificity, we will now compare this compound with several alternative fluorogenic peptide substrates. The choice of an alternative is often driven by the need for enhanced specificity towards a particular protease or to assay a different class of proteases altogether.
| Substrate | Target Protease(s) | Peptide Sequence | Rationale for Specificity |
| This compound | Trypsin-like proteases | Boc-Lys-AMC | Simple substrate with a basic residue (Lys) at the P1 position, recognized by trypsin-like serine proteases. |
| Boc-Val-Leu-Lys-AMC | Plasmin, Calpain | Boc-Val-Leu-Lys-AMC | The extended peptide sequence (P3-P2-P1) provides increased specificity for plasmin and calpain compared to the single amino acid substrate. |
| Boc-Glu-Lys-Lys-AMC | Plasmin | Boc-Glu-Lys-Lys-AMC | The presence of two consecutive lysine residues and a glutamic acid residue enhances the substrate's affinity and selectivity for plasmin, a key enzyme in fibrinolysis.[1][2] |
| Boc-Leu-Arg-Arg-AMC | 20S Proteasome (Trypsin-like activity) | Boc-Leu-Arg-Arg-AMC | This substrate is designed to measure the trypsin-like activity of the proteasome, a multi-catalytic protease complex. The di-arginine motif is a preferred cleavage site for this specific activity of the proteasome.[3] |
Experimental Data: A Head-to-Head Comparison
While a comprehensive dataset comparing all substrates against a wide panel of proteases is not available in a single source, we can synthesize available kinetic data to illustrate the differences in their specificity. The catalytic efficiency (kcat/Km) is the most informative parameter for comparing the specificity of a protease for different substrates. A higher kcat/Km value indicates a more efficient and specific substrate.
| Substrate | Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-Nle-Thr-Pro-Lys-AMC | Thrombin | 115 ± 10 | 31.0 ± 0.9 | 2.7 x 10⁵ | |
| Ac-Leu-Gly-Pro-Lys-AMC | Thrombin | 160 ± 25 | 2.3 ± 0.2 | 1.4 x 10⁴ |
Experimental Protocols: A Guide to Determining Protease Specificity
To enable you to perform your own comparative studies, we provide a detailed, step-by-step protocol for a typical protease activity assay using a fluorogenic AMC substrate.
Materials
-
Protease of interest (e.g., Trypsin, Plasmin)
-
Fluorogenic peptide substrates (this compound and alternatives)
-
Assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the protease
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
DMSO for dissolving substrates
-
Purified water
Workflow for Determining Protease Activity
Caption: Experimental workflow for determining protease kinetics using fluorogenic substrates.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate assay buffer at the optimal pH and ionic strength for the protease being studied. For example, for trypsin, a common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Substrate Stock Solution: Dissolve the fluorogenic peptide substrate in DMSO to a high concentration (e.g., 10 mM). Store this stock solution at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the protease in a suitable buffer and store it on ice. The final concentration of the enzyme in the assay will need to be optimized to ensure a linear rate of fluorescence increase over time.
-
-
Assay Procedure:
-
Set up the Microplate: In a 96-well black microplate, add the assay buffer to each well.
-
Add Substrate: Add varying concentrations of the substrate to the wells. It is recommended to perform a serial dilution of the substrate to cover a range of concentrations around the expected Km value. Include a "no substrate" control to measure background fluorescence.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add the enzyme solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Determine Initial Velocities: For each substrate concentration, calculate the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot. This is typically the slope of the initial phase of the reaction.
-
Michaelis-Menten Kinetics: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
-
V₀ = (Vmax * [S]) / (Km + [S])
-
-
Calculate Catalytic Constants:
-
The turnover number (kcat ) can be calculated if the enzyme concentration ([E]) is known: kcat = Vmax / [E] .
-
The catalytic efficiency (kcat/Km ) can then be determined, which provides a measure of the substrate specificity.
-
-
Visualizing the Enzymatic Cleavage
The enzymatic cleavage of a fluorogenic peptide substrate can be represented by the following signaling pathway diagram:
Sources
A Senior Application Scientist's Guide to Confirming HDAC Activity Assays with Western Blot Analysis
In the landscape of drug discovery and cellular biology, particularly in the fields of oncology and neurology, the accurate measurement of enzyme activity is paramount. Fluorogenic assays, such as those employing the Boc-L-Lys(Ac)-AMC substrate for histone deacetylase (HDAC) activity, offer a sensitive and high-throughput method for quantifying enzymatic function. However, these activity-based measurements represent only one facet of the biological narrative. To achieve a comprehensive and validated understanding, it is crucial to correlate enzymatic activity with the abundance of the enzyme itself or the status of its substrate.
This guide provides an in-depth comparison and procedural walkthrough for using Western blot analysis as a critical validation tool for results obtained from Boc-L-Lys(Ac)-AMC HDAC assays. We will explore the causality behind these experimental choices, ensuring a self-validating system that enhances the trustworthiness and reproducibility of your research findings.
The Interplay of Activity and Abundance: Why One Assay Isn't Enough
The Boc-L-Lys(Ac)-AMC assay is an elegant method for measuring the activity of HDAC enzymes. It relies on a two-step enzymatic reaction. First, HDACs in the sample deacetylate the acetylated lysine residue of the substrate. Subsequently, a developing agent containing a protease, typically trypsin, cleaves the peptide bond C-terminal to the now-deacetylated lysine, liberating the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety.[1][2] The intensity of the fluorescent signal is directly proportional to the HDAC activity in the sample.
However, a change in fluorescent signal, and thus calculated HDAC activity, can arise from several factors:
-
An increase or decrease in the expression level of the HDAC enzyme.
-
Post-translational modifications affecting the enzyme's specific activity.
-
The presence of endogenous inhibitors or activators in the cell lysate.
-
Off-target effects of a compound being screened.
This is where Western blotting provides indispensable context. It is a powerful technique to identify and quantify a specific protein from a complex mixture, such as a cell lysate.[3][4] By using antibodies specific to the HDAC isozyme of interest or its histone target, Western blot analysis can directly measure changes in protein levels, thereby helping to interpret the results of the activity assay correctly.[5][6]
Complementary Data from Two Powerful Techniques
The synergy between the Boc-L-Lys(Ac)-AMC assay and Western blotting provides a more complete picture of the biological system under investigation.
| Parameter | Boc-L-Lys(Ac)-AMC Assay | Western Blot Analysis |
| Primary Measurement | Enzymatic activity (rate of substrate conversion) | Protein abundance (total or modified) |
| Data Type | Quantitative (fluorescence intensity) | Semi-quantitative or quantitative (band intensity)[3] |
| Information Provided | Functional status of a class of enzymes (HDACs) | Presence, size, and relative amount of a specific protein |
| Key Advantage | High sensitivity and suitability for high-throughput screening | High specificity for a particular protein isoform or modification |
| Limitation | Does not distinguish between different HDAC isoforms | Does not directly measure enzymatic activity |
Visualizing the Methodologies
To better understand the workflow and the underlying principles, let's visualize the processes.
Caption: Mechanism of the two-step Boc-L-Lys(Ac)-AMC HDAC activity assay.
Caption: Integrated workflow for validating HDAC activity with Western blot.
Experimental Protocols
Herein, we provide detailed, field-tested protocols for both the Boc-L-Lys(Ac)-AMC assay and the subsequent Western blot validation.
Part 1: Boc-L-Lys(Ac)-AMC HDAC Activity Assay
This protocol is adapted for a 96-well plate format, suitable for screening.
Materials:
-
Cells of interest cultured in appropriate conditions
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Boc-Lys(Ac)-AMC substrate (e.g., from Cayman Chemical or MedChemExpress)[1][5]
-
HDAC Developer solution (containing trypsin and a cell lysis agent)
-
Trichostatin A (TSA) or other HDAC inhibitor for control
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: 355-360 nm, Emission: 460 nm)
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat with compounds of interest for the desired time. Include wells for untreated controls and positive controls (e.g., TSA).
-
Substrate Addition: To each well, add 25 µM (final concentration) of Boc-Lys(Ac)-AMC.[5]
-
Deacetylation Reaction: Incubate the plate for 2-3 hours at 37°C in a 5% CO2 atmosphere.[5] This allows cellular HDACs to act on the substrate.
-
Development: Add the HDAC developer solution to each well. This solution lyses the cells and contains trypsin, which will cleave the deacetylated substrate.
-
Signal Generation: Incubate the plate at room temperature for 15-30 minutes to allow for the cleavage reaction to proceed.[5]
-
Fluorescence Measurement: Measure the fluorescence at Ex/Em = 355/460 nm.[1] The signal is proportional to the HDAC activity.
Part 2: Western Blot Analysis for Validation
This protocol outlines the steps to validate the HDAC assay results by quantifying the total amount of a specific HDAC or the acetylation status of its histone substrate.
Materials:
-
Cell lysates prepared for the HDAC assay (ensure a portion is saved before adding assay reagents) or prepared separately.
-
Laemmli sample buffer (4X).[5]
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-HDAC1, anti-acetyl-Histone H3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., CCD camera-based imager).
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or total protein stain).
Procedure:
-
Sample Preparation:
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom. This separates proteins based on their molecular weight.[3]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electric current.[4] Ensure the membrane is placed towards the positive electrode and the gel towards the negative electrode.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for at least 1 hour at room temperature. This step is crucial to prevent non-specific binding of antibodies to the membrane.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing step (step 6) to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
-
Analysis and Normalization:
-
Quantify the band intensities using densitometry software.
-
To ensure accurate comparison, it is essential to normalize the data. This is typically done by dividing the intensity of the target protein band by the intensity of a loading control band (e.g., GAPDH or β-actin) in the same lane.
-
Interpreting the Combined Data
-
Decreased HDAC activity + Decreased HDAC protein level: This suggests that the treatment reduces the expression of the HDAC enzyme, leading to lower activity.
-
Decreased HDAC activity + Unchanged HDAC protein level: This indicates that the treatment may be directly inhibiting the enzyme's catalytic activity or inducing a post-translational modification that reduces its function.
-
Unchanged HDAC activity + Increased acetyl-Histone H3 levels: This could imply that while the overall HDAC activity measured by the broad-spectrum substrate is unchanged, the specific activity towards histone H3 might be reduced, or the activity of a counteracting enzyme (histone acetyltransferase) is increased.
Conclusion
The Boc-L-Lys(Ac)-AMC assay is a powerful tool for assessing HDAC activity, but its results are most impactful when substantiated by orthogonal methods. Western blot analysis provides the necessary validation by offering a direct measure of protein abundance and the status of downstream targets. By following the integrated workflow and detailed protocols presented in this guide, researchers can ensure the scientific integrity of their findings, leading to more reliable and publishable data. This dual-approach is not just good practice; it is a cornerstone of rigorous scientific investigation in the complex world of enzyme biology and drug development.
References
-
PraxiLabs. (2025, August 22). How to Analyze Western Blot Data. Retrieved from [Link]
- Ghosh, R., Gilda, J. E., & Gomes, A. V. (2014). The necessity of and strategies for improving confidence in the accuracy of western blots. Expert review of proteomics, 11(5), 549–560.
- Harris, C. J., et al. (2001). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 98(25), 14320-14325.
- Pillai-Kastoori, L., He, H., & Karsan, A. (2020). Antibody validation for Western blot: By the user, for the user. The journal of biological chemistry, 295(41), 14038–14048.
- Perona, J. J., & Craik, C. S. (1997). Evolutionary divergence of substrate specificity in trypsin-like serine proteases. Journal of Biological Chemistry, 272(48), 29987-29990.
-
Wikipedia. (2023, December 2). Serine protease. Retrieved from [Link]
- Kiso, T., et al. (2014). New enzymatic methods for selective assay of L-lysine using an L-lysine specific decarboxylase/oxidase from Burkholderia sp. AIU 395. Journal of Bioscience and Bioengineering, 118(4), 406-411.
- Kisselev, A. F., et al. (2002). The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites. Journal of Biological Chemistry, 277(25), 22260-22270.
-
Monash University. (n.d.). Serine Proteases Substrate Specificity. Retrieved from [Link]
-
ResearchGate. (n.d.). Trypsin protection assay. A representative Western blot is shown. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). Trypsin Activity Assay. Retrieved from [Link]
- O'Donoghue, A. J., et al. (2015). Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria. The Journal of biological chemistry, 290(26), 16124–16136.
- Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434.
-
Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]
-
Bio-Rad. (n.d.). Total Protein Normalization. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
LabXchange. (2021, June 27). How to Interpret a Western Blot: The basics. Retrieved from [Link]
-
StatPearls - NCBI. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
PLOS. (2014, January 27). Evaluating Strategies to Normalise Biological Replicates of Western Blot Data. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Antibody Validation for Western blot: By the User, for the User. Retrieved from [Link]
-
Springer Protocols. (2010). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Retrieved from [Link]
-
MS Bioworks. (n.d.). Investigation of Proteolytic Cleavage at Modified Residues. Retrieved from [Link]
-
Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Caspase-3 activity assay. Retrieved from [Link]
-
YouTube. (2018, September 20). Western Blot Normalization Techniques. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Boc-L-Lys-AMC in Research: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the landscape of enzyme kinetics and inhibitor screening, the choice of substrate is paramount. Among the myriad of available tools, the fluorogenic substrate Boc-L-Lys-AMC holds a significant, albeit nuanced, position. This guide provides an in-depth, field-proven perspective on the advantages and disadvantages of employing this compound, comparing its performance with alternatives through supporting experimental data and detailed protocols.
Unveiling the Mechanism: The Dual Utility of this compound
This compound, or tert-butyloxycarbonyl-L-lysinyl-7-amino-4-methylcoumarin, is a synthetic substrate with a core utility that branches into two primary applications in research. Its design hinges on the fluorophore 7-amino-4-methylcoumarin (AMC), which is quenched when conjugated to the lysine residue via an amide bond. Enzymatic cleavage of this bond liberates free AMC, resulting in a quantifiable increase in fluorescence.
The primary divergence in its application lies in the enzyme being assayed:
-
Direct Protease Activity Measurement: For trypsin-like serine proteases, which exhibit a specificity for cleaving peptide bonds C-terminal to lysine and arginine residues, this compound serves as a direct and straightforward substrate. The protease directly hydrolyzes the bond between lysine and AMC, leading to a real-time fluorescent signal proportional to enzyme activity.
-
Coupled Histone Deacetylase (HDAC) Assay: In this two-step assay, a modified version, Boc-L-Lys(Ac)-AMC (where the epsilon-amino group of lysine is acetylated), is initially exposed to an HDAC enzyme.[1] Deacetylation by the HDAC renders the substrate susceptible to a secondary protease, typically trypsin, which then cleaves the Lys-AMC bond to release the fluorophore.[1]
The following diagram illustrates the workflow for both primary applications of this compound.
Advantages of Employing this compound
The enduring presence of this compound in the researcher's toolkit can be attributed to several key advantages:
-
Simplicity and Cost-Effectiveness: As a relatively small and simple molecule, this compound is generally more affordable than more complex, multi-peptide substrates. Its direct application in protease assays requires a straightforward protocol, making it accessible for a wide range of experimental setups.
-
High Sensitivity of Fluorogenic Detection: The use of a fluorogenic reporter group like AMC allows for highly sensitive detection of enzymatic activity, often in the picomolar range for some enzymes.[2] This is a significant advantage over colorimetric substrates, which typically offer lower sensitivity.
-
Real-Time Kinetic Analysis: The continuous nature of the fluorescent signal generation enables real-time monitoring of enzyme kinetics. This allows for the straightforward determination of initial reaction velocities, which are crucial for accurate kinetic parameter estimation (e.g., Km and Vmax) and inhibitor characterization.
-
Suitability for High-Throughput Screening (HTS): The simple "mix-and-read" format of assays using this compound, combined with its fluorescent readout, makes it highly amenable to automation and miniaturization in 96- or 384-well plate formats, a cornerstone of high-throughput screening campaigns for drug discovery.
Disadvantages and Scientific Considerations
Despite its utility, a senior scientist must be cognizant of the inherent limitations and potential pitfalls associated with this compound to ensure data integrity.
-
Limited Specificity: The simplicity of this compound is a double-edged sword. As it only contains a single lysine residue, it can be cleaved by a variety of trypsin-like proteases. This lack of specificity can be a significant drawback when assaying complex biological samples containing multiple proteases. For instance, in studies of plasmin, a crucial enzyme in fibrinolysis, more specific substrates like Boc-VPR-AMC (Boc-Val-Pro-Arg-AMC) are often preferred.[3]
-
Poor Aqueous Solubility: this compound and its acetylated form exhibit poor solubility in aqueous buffers.[1] Stock solutions are typically prepared in organic solvents like dimethyl sulfoxide (DMSO), and care must be taken to avoid precipitation when diluting into the final assay buffer. The final concentration of DMSO in the assay should be kept low and consistent across all experiments to minimize its potential effects on enzyme activity.
-
Fluorescence Interference: The excitation and emission wavelengths of AMC (typically around 360 nm and 460 nm, respectively) fall within a range where autofluorescence from biological molecules and synthetic compounds in screening libraries can be problematic.[4][5] This can lead to false positives or negatives in HTS campaigns. Furthermore, the "inner filter effect" can occur at high substrate or compound concentrations, where the excitation or emission light is absorbed by other components in the well, leading to a non-linear and artificially low fluorescent signal.[6][7]
-
Influence of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus can influence the interaction of the substrate with the active site of the enzyme. While it prevents N-terminal degradation, it may not be representative of a natural peptide substrate, potentially altering the kinetic parameters compared to a substrate with a free N-terminus or a longer peptide sequence.
Performance Comparison with Alternative Substrates
The choice of substrate should always be guided by the specific experimental question. Here, we compare this compound to several alternatives, highlighting key performance differences.
Extended Peptide-AMC Substrates
For enhanced specificity, substrates with longer peptide sequences are often employed. For example, in the study of plasmin, a key enzyme in the fibrinolytic system, substrates like Boc-Glu-Lys-Lys-AMC are utilized.[8] The additional amino acid residues provide more interaction points with the enzyme's active site, leading to higher affinity and specificity compared to the simple dipeptide mimic, this compound.
Alternative Fluorophores: The Case of ACC
A significant limitation of AMC is its relatively low quantum yield. 7-amino-4-carbamoylmethylcoumarin (ACC) has emerged as a superior alternative.[9] ACC exhibits a nearly three-fold higher fluorescence yield than AMC, which translates to greater assay sensitivity and allows for the use of lower enzyme and substrate concentrations.[9] This is particularly advantageous when working with enzymes that are difficult to purify or are available in limited quantities.
| Feature | AMC (7-amino-4-methylcoumarin) | ACC (7-amino-4-carbamoylmethylcoumarin) |
| Relative Fluorescence Yield | ~1x | ~2.8-3x |
| Excitation/Emission Maxima (Free) | ~340-360 nm / ~440-460 nm | ~350 nm / ~450 nm |
| Kinetic Profile | Comparable to ACC for the same peptide | Comparable to AMC for the same peptide |
| Synthesis | More complex for diverse peptide libraries | More amenable to solid-phase synthesis |
Data synthesized from Harris et al. (2000).[9]
A study on thrombin, another serine protease, demonstrated that while the kinetic profiles (Km and kcat) of identical peptide substrates coupled to either AMC or ACC were comparable, the higher fluorescence of ACC allowed for a reduction in the required substrate concentration in library screening.[9]
Experimental Protocols
To provide a practical context, here are detailed, self-validating protocols for the two primary applications of this compound.
Protocol 1: Direct Assay of Trypsin Activity
This protocol is designed to determine the kinetic parameters of trypsin using this compound.
Materials:
-
This compound (MW: 375.46 g/mol )
-
Trypsin (e.g., TPCK-treated bovine pancreas trypsin)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the this compound stock solution in Assay Buffer. For a typical Km determination, final concentrations might range from 1 µM to 200 µM.
-
Prepare a working solution of trypsin in Assay Buffer. The final concentration should be chosen to give a linear rate of fluorescence increase for at least 10-15 minutes. This may require some initial optimization.
-
In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells. Include wells with Assay Buffer only as a blank.
-
Initiate the reaction by adding 50 µL of the trypsin working solution to each well.
-
Immediately place the plate in the microplate reader and begin kinetic measurements. Record fluorescence every 30-60 seconds for 15-30 minutes at 37°C.
-
Data Analysis:
-
Subtract the blank fluorescence from all experimental wells.
-
Determine the initial velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to moles of AMC produced using a standard curve of free AMC.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Coupled Assay for HDAC Activity
This protocol is adapted for screening HDAC inhibitors using Boc-L-Lys(Ac)-AMC.[1]
Materials:
-
Boc-L-Lys(Ac)-AMC (MW: 445.51 g/mol )
-
HDAC enzyme source (e.g., nuclear extract or purified enzyme)
-
HDAC Assay Buffer: 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0
-
Trypsin solution (in HDAC Assay Buffer with 1% NP-40)
-
Test compounds (potential HDAC inhibitors) and vehicle control (e.g., DMSO)
-
Trichostatin A (TSA) or other known HDAC inhibitor (positive control)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of Boc-L-Lys(Ac)-AMC in DMSO.
-
In a 96-well plate, add the HDAC enzyme, test compounds (at various concentrations), and vehicle control to respective wells. Include a positive control with a known HDAC inhibitor.
-
Initiate the HDAC reaction by adding Boc-L-Lys(Ac)-AMC to a final concentration of ~25-50 µM.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the HDAC reaction and initiate the trypsin cleavage by adding the trypsin solution.
-
Incubate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the endpoint fluorescence in a microplate reader (Ex: ~360 nm, Em: ~460 nm).
-
Data Analysis:
-
Subtract the fluorescence of a no-enzyme control.
-
Normalize the data to the vehicle control (100% activity) and the positive inhibitor control (0% activity).
-
Plot the percent inhibition versus the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This compound remains a valuable and accessible tool for researchers, particularly for high-throughput screening and routine kinetic analyses of trypsin-like proteases and HDACs. Its simplicity, sensitivity, and cost-effectiveness ensure its continued use. However, researchers must be vigilant about its limitations, especially its lack of specificity and potential for fluorescence interference.
For studies demanding higher specificity, the use of extended peptide substrates is strongly recommended. Furthermore, the adoption of newer generation fluorophores like ACC can provide a significant boost in sensitivity, enabling more robust assays with precious biological samples. Ultimately, the choice of substrate is a critical experimental parameter that should be carefully considered and validated to ensure the generation of accurate and reproducible data, upholding the highest standards of scientific integrity.
References
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]
-
Zutshi, R., et al. (2006). Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. Analytical Biochemistry, 359(2), 247-254. [Link]
-
Palmier, M. O., & Van Doren, S. R. (2007). Rapid determination of enzyme kinetics from fluorescence: overcoming the inner filter effect. Analytical biochemistry, 371(1), 64-71. [Link]
-
National Center for Biotechnology Information. (n.d.). Protease Assays. In Assay Guidance Manual. Retrieved January 24, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. seas.upenn.edu [seas.upenn.edu]
- 3. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inner Filter Effect-Based Sensor for Horseradish Peroxidase and Its Application to Fluorescence Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
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